

# Dryocrassin ABBA: A Potent Broad-Spectrum Antiviral Agent

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A Comparative Analysis of the Antiviral Efficacy of **Dryocrassin ABBA** Against Coronaviruses and Influenza Viruses

**Dryocrassin ABBA**, a natural phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has demonstrated significant broad-spectrum antiviral activity, positioning it as a promising candidate for further drug development. This guide provides a comprehensive comparison of **Dryocrassin ABBA**'s antiviral performance against that of other established antiviral agents, supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development.

#### **Anticoronaviral Activity**

**Dryocrassin ABBA** has shown potent inhibitory effects against a range of coronaviruses, including SARS-CoV, MERS-CoV, and the pandemic-causing SARS-CoV-2.[1] The primary mechanism of action is the inhibition of the viral main protease (Mpro or 3CLpro), a crucial enzyme for viral replication.[1]

### Comparative In Vitro Efficacy Against Coronaviruses

The following table summarizes the in vitro antiviral activity and cytotoxicity of **Dryocrassin ABBA** and its structural analog, Filixic Acid ABA, in comparison to the established antiviral drugs Lopinavir and Remdesivir. All data presented were obtained from studies using Vero or Vero E6 cell lines, which are standard models for coronavirus research.



Compound	Virus	EC50/IC50 (μM)	CC50 (µM)	Selectivity Index (SI = CC50/EC50)	Reference
Dryocrassin ABBA	SARS-CoV-2	22.40	>50	>2.23	[1]
SARS-CoV	0.80	>50	>62.5	[1]	
MERS-CoV	1.31	>50	>38.17	[1]	
Filixic Acid ABA	SARS-CoV-2	25.90	>50	>1.93	[1]
SARS-CoV	4.56	>50	>10.96	[1]	_
MERS-CoV	2.67	>50	>18.73	[1]	
Lopinavir	SARS-CoV-2	26.63	>100	>3.76	-
Remdesivir	SARS-CoV-2	0.77	>100	>129.87	_

## **Anti-Influenza Virus Activity**

**Dryocrassin ABBA** has also been identified as a potent inhibitor of influenza A virus, specifically the highly pathogenic H5N1 strain. Its anti-influenza activity is attributed, at least in part, to the inhibition of viral neuraminidase (NA), an enzyme essential for the release of progeny virions from infected cells.[1][2] Furthermore, in vivo studies suggest that **Dryocrassin ABBA** mitigates the severity of influenza infection by modulating the host's inflammatory response.[3][4]

# Comparative In Vitro and In Vivo Efficacy Against Influenza A (H5N1)

This section compares the anti-influenza activity of **Dryocrassin ABBA** with the neuraminidase inhibitor Oseltamivir (the active metabolite, oseltamivir carboxylate) and the M2 ion channel inhibitor Amantadine.



Compoun d	Assay Type	Virus Strain	EC50/IC5 0 (μM)	TC50 (μM)	Selectivit y Index (SI)	Referenc e
Dryocrassi n ABBA	Antiviral Assay (MDCK cells)	H5N1	16.5	>400	>24.2	[1]
Neuraminid ase Inhibition	H5N1	18.59	N/A	N/A	[2][5]	
Filixic Acid ABA	Neuraminid ase Inhibition	H5N1	29.57	N/A	N/A	[2][5]
Oseltamivir Carboxylat e	Antiviral Assay (MDCK cells)	H5N1	7.5	N/A	N/A	

In an in vivo mouse model of amantadine-resistant H5N1 infection, oral administration of **Dryocrassin ABBA** demonstrated a significant dose-dependent increase in survival rates compared to both the untreated and amantadine-treated groups.[3][4][6][7][8][9]

Treatment Group (mg/kg)	Survival Rate (%)	Reference
Dryocrassin ABBA (33)	87	[3][7]
Dryocrassin ABBA (18)	80	[3][7]
Dryocrassin ABBA (12.5)	60	[3][7]
Amantadine (20)	53	[3][7]
Untreated Control	20	[3][7]

## **Experimental Protocols**



#### **SARS-CoV-2 Main Protease (Mpro) Inhibition Assay**

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SARS-CoV-2 Mpro. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

- Reagents and Materials:
  - Recombinant SARS-CoV-2 Mpro enzyme
  - FRET-based substrate with a cleavage site for Mpro
  - Assay buffer (e.g., 20 mM HEPES, 1 mM EDTA, 1 mM TCEP, pH 7.3)
  - Test compounds (Dryocrassin ABBA, etc.) dissolved in DMSO
  - 384-well assay plates
  - Fluorescence plate reader

#### Procedure:

- A solution of the Mpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for 15-30 minutes at room temperature.
- The enzymatic reaction is initiated by the addition of the FRET substrate.
- The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths.
- The rate of substrate cleavage is determined from the linear phase of the reaction.
- The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of Mpro inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

### **Neuraminidase (NA) Inhibition Assay**

This assay measures the inhibition of influenza virus neuraminidase activity. A common method utilizes a fluorogenic substrate.



- Reagents and Materials:
  - Influenza virus (H5N1) preparation
  - Fluorogenic NA substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid -MUNANA)
  - Assay buffer (e.g., MES buffer with CaCl2)
  - Test compounds (Dryocrassin ABBA, etc.)
  - 96-well black plates
  - Fluorescence plate reader
- Procedure:
  - The influenza virus is pre-incubated with serial dilutions of the test compounds for 30 minutes at 37°C.
  - The MUNANA substrate is added to initiate the enzymatic reaction, and the plate is incubated for a further 60 minutes at 37°C.
  - The reaction is stopped by the addition of a stop solution (e.g., ethanol).
  - The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader (e.g., excitation at 365 nm and emission at 450 nm).
  - The IC50 value is determined by non-linear regression analysis of the dose-response curve.

### **Antiviral Activity and Cytotoxicity Assay (Cell-Based)**

This protocol determines the effective concentration of a compound that inhibits viral replication in cell culture (EC50) and the concentration that is toxic to the cells (CC50).

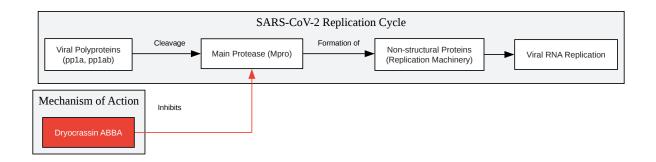
- Cell Lines and Viruses:
  - Vero E6 cells for coronaviruses



- Madin-Darby Canine Kidney (MDCK) cells for influenza viruses
- Virus stocks of SARS-CoV-2 or influenza H5N1
- Procedure for Antiviral Assay (e.g., Immunofluorescence-based):
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are treated with serial dilutions of the test compound for a short period before infection.
  - The cells are then infected with the virus at a specific multiplicity of infection (MOI).
  - After an incubation period (e.g., 24-48 hours), the cells are fixed and permeabilized.
  - The cells are then stained with a primary antibody specific for a viral protein (e.g., SARS-CoV-2 nucleocapsid protein) followed by a fluorescently labeled secondary antibody.
  - The number of infected cells is quantified using an automated fluorescence microscope or a high-content imaging system.
  - The EC50 value is calculated from the dose-response curve of viral inhibition.
- Procedure for Cytotoxicity Assay (e.g., MTT Assay):
  - Cells are seeded in 96-well plates and treated with the same serial dilutions of the test compound as in the antiviral assay, but without viral infection.
  - After the same incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5 diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
  - The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).
  - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - The CC50 value is determined from the dose-response curve of cell viability.

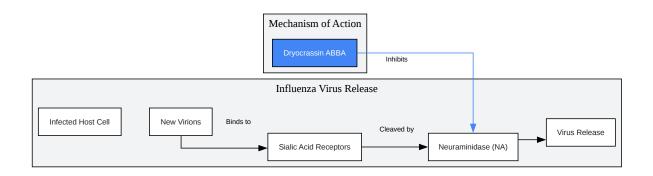


# Visualizations Signaling Pathways and Experimental Workflows



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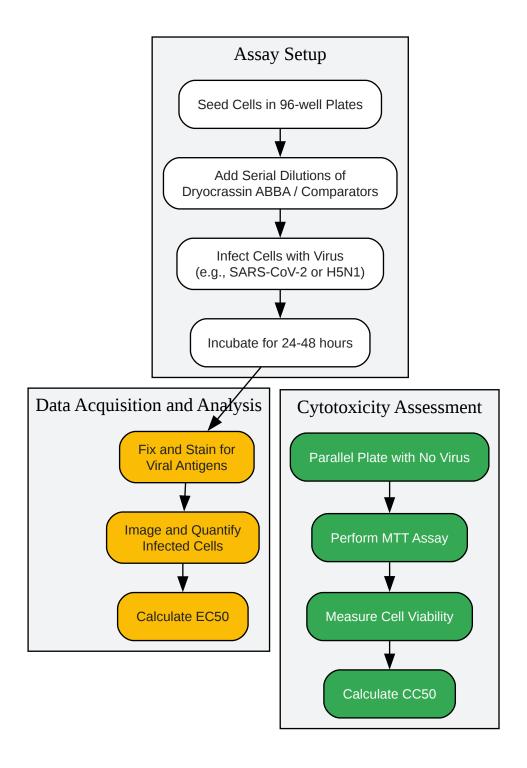
Caption: Mechanism of **Dryocrassin ABBA** against SARS-CoV-2 Mpro.



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Caption: Mechanism of **Dryocrassin ABBA** against Influenza Neuraminidase.





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Caption: General workflow for in vitro antiviral activity screening.



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